molecular formula C21H14ClFN2O4S3 B11437806 2-({4-[(4-chlorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

2-({4-[(4-chlorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11437806
M. Wt: 509.0 g/mol
InChI Key: BWVSEHPDEOJWMI-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C21H14ClFN2O4S3 and a molecular weight of 509 This compound features a unique structure that includes a chlorobenzenesulfonyl group, a thiophene ring, an oxazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods used can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorobenzenesulfonyl and fluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
  • **2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H14ClFN2O4S3

Molecular Weight

509.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H14ClFN2O4S3/c22-13-3-9-16(10-4-13)32(27,28)20-21(29-19(25-20)17-2-1-11-30-17)31-12-18(26)24-15-7-5-14(23)6-8-15/h1-11H,12H2,(H,24,26)

InChI Key

BWVSEHPDEOJWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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